molecular formula C16H12ClN3O2S B5997641 N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

Cat. No.: B5997641
M. Wt: 345.8 g/mol
InChI Key: JCFPYJZRXQVLJQ-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a synthetic quinazolinone derivative designed for pharmaceutical and biological research. This compound is of significant interest in medicinal chemistry due to the established pharmacological profile of the quinazolinone scaffold, which is known to exhibit a range of activities, including anticancer, antimicrobial, and antiviral properties . In anticancer research, quinazolinone-thioacetamide hybrids have demonstrated potent cytotoxicity against a panel of human cancer cell lines, including hepatic (HepG2) and breast (MCF-7) cancers . The mechanism of action for this compound class is multifaceted; it can involve the upregulation of tumor-suppressive microRNAs like miR-34a, the activation of the p53 apoptotic pathway, and the downregulation of key oncogenic and anti-apoptotic proteins such as MDM4, STAT3, and VEGF . Furthermore, such compounds have shown potential as radiosensitizers, enhancing the efficacy of gamma-radiation therapy in experimental models . In infectious disease research, structurally related quinazolinone-acetamide hybrids have been investigated for their antimicrobial efficacy against Gram-positive bacteria, Gram-negative bacteria, and drug-resistant strains like MRSA . The mechanism is believed to involve inhibition of bacterial enzymes, such as DNA gyrase, a critical target for antibiotic development . This product is intended for research purposes only to further explore these mechanisms and applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-11-6-2-4-8-13(11)18-14(21)9-23-16-19-12-7-3-1-5-10(12)15(22)20-16/h1-8H,9H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFPYJZRXQVLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H20ClN3O2S
  • IUPAC Name : this compound
  • SMILES Notation : CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. For instance, a study evaluated a series of quinazoline derivatives, including this compound, demonstrating significant growth inhibition against various cancer cell lines.

Key Findings:

  • Cell Line Studies :
    • The compound exhibited an IC50 value of approximately 0.07 μM against the HCT-116 cell line, comparable to the reference drug erlotinib (IC50 = 0.052 μM) .
    • Growth inhibition rates reached up to 99.74% for certain derivatives in the same series .
  • Mechanism of Action :
    • The compound was shown to inhibit the epidermal growth factor receptor (EGFR) kinase activity, which is crucial for cancer cell proliferation and survival .
    • The structure–activity relationship (SAR) indicated that modifications at specific positions on the quinazoline scaffold could enhance biological activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial efficacy against several pathogens.

Research Insights:

  • Microbial Inhibition :
    • The compound showed effectiveness against Escherichia coli, Staphylococcus aureus, and fungi such as Candida albicans .
    • Nanoformulations of the compound were reported to enhance its antimicrobial activity significantly .

Safety and Toxicity Profile

The compound has been classified as an irritant with potential skin and eye irritation effects . This necessitates caution in handling and application, especially in therapeutic contexts.

Comparative Analysis

To better understand the potential of this compound, a comparative analysis with other quinazoline derivatives is presented below:

Compound NameIC50 (μM)TargetActivity Type
Erlotinib0.052EGFRAnticancer
N-(2-Chlorophenyl)-...0.07EGFRAnticancer
Compound X0.20Various BacteriaAntimicrobial

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinones, including N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide, exhibit significant anticancer properties.

  • Dual Kinase Inhibition : Research indicates that compounds with similar structures can inhibit both EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) pathways. For instance, a study found that certain quinazolinone derivatives showed comparable activity to established drugs like sorafenib against various cancer cell lines (IC50 values ranging from 1.50 to 6.39 µM) .

Case Study 1: Quinazolinone Derivatives as Anticancer Agents

A study published in August 2024 explored a series of S-alkylated quinazolinones for their potential as dual EGFR/VEGFR inhibitors. The most active compound displayed IC50 values comparable to sorafenib and induced apoptosis significantly more than untreated controls . This highlights the potential of this compound as a lead compound for further development.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure–activity relationship of similar compounds, revealing that modifications at specific positions on the quinazolinone scaffold could enhance potency against targeted kinases. The study emphasized the importance of hydrophobic interactions and steric factors in determining binding affinity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Moiety

The chloroacetamide group undergoes nucleophilic substitution with amines, thiols, or hydrazines. For example:

  • Reaction with primary amines :
    N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide+R-NH2\text{this compound} + \text{R-NH}_2 \rightarrow
    N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-alkylacetamide\text{N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-alkylacetamide}
    Conditions: DMF, K2_2CO3_3, room temperature (4–6 h) .

  • Reaction with hydrazine :
    Forms hydrazide derivatives, though competing quinazolinone ring modifications may occur under prolonged reflux .

Oxidation of the Thioether Group

The sulfur atom in the thioacetamide linkage is susceptible to oxidation:

Oxidizing AgentProductConditionsYield (%)
H2_2O2_2 (30%)SulfoxideEthanol, 50°C, 2 h65–75
mCPBASulfoneDCM, 0°C to RT, 4 h80–85

Oxidation enhances electrophilicity, facilitating subsequent Michael additions or cycloadditions .

Alkylation Reactions

The thioether sulfur can act as a nucleophile in alkylation:
Compound+R-XS-alkylated derivative\text{Compound} + \text{R-X} \rightarrow \text{S-alkylated derivative}

  • Example : Reaction with methyl iodide in acetone/NaOH yields S-methyl derivatives (75–80% yield) .

  • Bulkier alkyl halides (e.g., benzyl bromide) require longer reaction times (12–24 h) .

Condensation Reactions

The acetamide’s α-carbon participates in Knoevenagel condensations:
Compound+R-CHO(Z)-5-arylidene-2-thioxothiazolidinone\text{Compound} + \text{R-CHO} \rightarrow \text{(Z)-5-arylidene-2-thioxothiazolidinone}

  • Conditions : Piperidine catalyst, ethanol, reflux (8–12 h) .

  • Substituent Effects : Electron-withdrawing groups on aldehydes (e.g., NO2_2, Cl) improve yields (Table 1).

Table 1 : Condensation yields with substituted benzaldehydes

Aldehyde SubstituentYield (%)
4-NO2_278
2-Cl72
4-OCH3_365

Cycloaddition and Heterocycle Formation

The quinazolinone core enables dipolar cycloadditions:

  • With azides : Forms triazole-linked conjugates via Cu(I)-catalyzed click chemistry (85–90% yield) .

  • With nitriles : Under microwave irradiation, generates pyrimidine-fused derivatives .

Enzymatic and Biological Interactions

While not a direct chemical reaction, the compound’s structure influences tyrosinase inhibition:

  • IC50_{50}50 : 17.02 µM (against mushroom tyrosinase), outperforming kojic acid (IC50_{50} = 25.75 µM) .

  • Key Interactions : Hydrogen bonding with Arg439 and hydrophobic interactions with Met637 residues .

Stability and Degradation

  • Hydrolytic Stability : Stable in pH 4–8 buffers (24 h, 25°C) but degrades in strong acid/base (pH < 2 or > 10) .

  • Thermal Stability : Decomposes at 262°C (DSC).

Comparison with Similar Compounds

Table 1: Comparison of Physicochemical Properties

Compound (Reference) Substituents (Quinazolinone/Acetamide) Melting Point (°C) Molecular Weight
Target Compound 2-Chlorophenyl Not Reported ~375.8*
18d () 3-Ethyl-6-fluoro / Dioxopiperidinyl 227–229 447.9
5 () 4-Sulfamoylphenyl / Phenyl 269.0 454.5
8 () 4-Sulfamoylphenyl / 4-Tolyl 315.5 468.5
4d () 4-Oxophthalazinone / 4-Chlorophenyl 206–208 454.9

*Estimated based on molecular formula C₁₆H₁₂ClN₃O₂S.

Key Observations :

  • Melting points vary significantly with substituents. For example, sulfamoylphenyl analogs () exhibit higher melting points (>250°C) compared to dioxopiperidinyl derivatives () .

SAR Highlights :

  • Enzyme Inhibition : The acetamide’s aryl group critically impacts activity. For hCA I, N-(4-fluorophenyl) (KI = 548.6 nM) outperforms N-(4-fluorobenzyl) (KI = 2048 nM), emphasizing the role of hydrogen-bond acceptors .
  • Anticancer Potential: Quinazolinones with electron-withdrawing groups (e.g., chloro, fluoro) show enhanced antiproliferative activity, as seen in .
  • Antimicrobial Activity : Sulfamoylphenyl analogs () demonstrate potent antimicrobial effects, likely due to enhanced target binding .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : The 2-chlorophenyl group could reduce metabolic degradation compared to methyl or methoxy substituents .

Q & A

Q. What are the standard synthetic routes for N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide and its analogs?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 2-mercaptoquinazolin-4-one with 2-chloro-N-(2-chlorophenyl)acetamide in acetonitrile under KI catalysis (70–80°C, 8–12 hours) to form the thioether linkage .
  • Step 2 : Purify via recrystallization (e.g., ethanol or dioxane) and confirm purity using HPLC or elemental analysis.
  • Variants : Substituents on the phenyl ring or quinazolinone core can be introduced by modifying starting materials (e.g., sulfamoylphenyl groups in , allyl/fluoro substitutions in ) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670–1700 cm⁻¹, NH stretches at ~3200–3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm, methylene protons adjacent to sulfur at δ 3.8–4.2 ppm) and carbon backbone .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., R₂²(8) dimer formation in ) .

Q. How is the compound screened for preliminary biological activity?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution (MIC values) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values .
  • Enzyme Inhibition : Evaluate kinase (e.g., EGFR, BRAF) inhibition via fluorescence-based assays .

Advanced Research Questions

Q. How do structural modifications influence bioactivity? (SAR Analysis)

  • Quinazolinone Core : Electron-withdrawing groups (e.g., -Cl, -F) enhance anticancer activity by increasing electrophilicity and target binding .

  • Phenyl Substituents : Ortho-chlorophenyl improves solubility and membrane permeability compared to para-substituted analogs .

  • Thioacetamide Linker : Replacing sulfur with oxygen reduces activity, highlighting the role of thioether in redox modulation .

  • Table 1 : Activity Trends in Analog Synthesis

    Substituent PositionBiological Activity (IC₅₀, μM)Reference
    2-Chlorophenyl12.4 (MCF-7)
    4-Sulfamoylphenyl8.9 (EGFR Inhibition)
    Allyl-Quinazolinone6.7 (BRAF Inhibition)

Q. What computational methods predict binding interactions and ADMET properties?

  • Molecular Docking : Use AutoDock/Vina to model interactions with kinases (e.g., quinazolinone binding to EGFR ATP pocket) .
  • DFT Calculations : Analyze HOMO-LUMO gaps (e.g., 4.5–5.2 eV) to assess redox stability and charge transfer .
  • ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~3.2) and CYP450 inhibition risks .

Q. How to resolve contradictions in activity data across studies?

  • Assay Variability : Compare MIC/IC₅₀ values under standardized conditions (e.g., pH, serum concentration) .
  • Structural Purity : Impurities >2% (e.g., unreacted starting materials) can skew results; validate via HPLC and ¹³C NMR .
  • Cell Line Specificity : Antiproliferative effects may vary between adherent (HeLa) vs. suspension (Jurkat) cell lines .

Methodological Tables

Table 2 : Key Synthetic Parameters

Reaction StepCatalyst/SolventYield (%)Melting Point (°C)
Thioether FormationKI/Acetonitrile68–91170–315
PurificationEthanol73–87197–300

Table 3 : Computational Results

ParameterValueMethodReference
HOMO-LUMO Gap4.8 eVDFT/B3LYP-6-31G
LogP3.2SwissADME
Docking Score (EGFR)-9.2 kcal/molAutoDock Vina

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